molecular formula C7H10N2O B070243 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde CAS No. 185910-12-7

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Cat. No.: B070243
CAS No.: 185910-12-7
M. Wt: 138.17 g/mol
InChI Key: RTPPLWUJHUAFLS-UHFFFAOYSA-N
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Description

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is an organic compound with the molecular formula C(7)H({10})N(_2)O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is notable for its structural features, which include three methyl groups and an aldehyde functional group attached to the imidazole ring. These structural elements contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde can be synthesized through various methods. One common approach involves the alkylation of imidazole derivatives followed by formylation. Here is a general synthetic route:

    Alkylation of Imidazole: Imidazole is first alkylated using methyl iodide in the presence of a base such as potassium carbonate. This step introduces the methyl groups at the 1, 4, and 5 positions of the imidazole ring.

    Formylation: The alkylated imidazole is then subjected to formylation using a reagent like Vilsmeier-Haack reagent (a mixture of DMF and POCl(_3)). This introduces the aldehyde group at the 2-position of the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups and the aldehyde group can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

    Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

    Oxidation: 1,4,5-Trimethyl-1H-imidazole-2-carboxylic acid.

    Reduction: 1,4,5-Trimethyl-1H-imidazole-2-methanol.

    Substitution: Products vary based on the substituents introduced.

Scientific Research Applications

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in heterocyclic chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving imidazole derivatives.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its imidazole ring and aldehyde group. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Lacks the additional methyl groups and aldehyde group, making it less reactive in certain contexts.

    2-Methylimidazole: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.

    4,5-Dimethylimidazole: Lacks the aldehyde group, which limits its use in certain synthetic applications.

Uniqueness

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is unique due to the presence of three methyl groups and an aldehyde group on the imidazole ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1,4,5-trimethylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-6(2)9(3)7(4-10)8-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPPLWUJHUAFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595114
Record name 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185910-12-7
Record name 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,4,5-trimethyl-1H-imidazole (550 mg, 5 mmol) in dry tetrahydrofuran (15 mL) was added dropwise n-BuLi (3 mL, 2.5 M in hexane) at −40° C. After stirring for 2 h at this temperature, to the solution was added dried DMF (840 mg, 11.5 mmol) at −70° C. The resulting yellow suspension was stirred at −70° C. for 1 h, then at 0° C. for 0.5 h and quenched with ice-water. The mixture was extracted with ethyl acetate, and the organic extracts were dried with Na2SO4 before evaporation to afford an oily residue. The residue was purified by silica column (petroleum ether:ethyl acetate=3:1) to obtain 340 mg of white solid, yield: 50%. 1H-NMR (400 MHz, CDCl3) δ (ppm): 2.21 (s, 1H), 2.25 (s, 1H), 3.90 (s, 1H), 9.66 (s, 1H). LC-MS (ESI) m/z: 138(M+1)+.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
840 mg
Type
reactant
Reaction Step Two
Yield
50%

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